molecular formula C5H10N2O B1425849 (5S)-5-methylpiperazin-2-one CAS No. 1240583-20-3

(5S)-5-methylpiperazin-2-one

Cat. No.: B1425849
CAS No.: 1240583-20-3
M. Wt: 114.15 g/mol
InChI Key: SODLPCCEKPQWAY-BYPYZUCNSA-N
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Description

(5S)-5-methylpiperazin-2-one is a chemical compound with the molecular formula C5H10N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a methyl group attached to the fifth carbon atom in the piperazine ring and a ketone functional group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-methylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminoethane with acetone in the presence of a suitable catalyst to form the piperazine ring, followed by selective methylation at the fifth position. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: (5S)-5-methylpiperazin-2-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5S)-5-methylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting neurological disorders and metabolic diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which (5S)-5-methylpiperazin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the piperazine ring allows it to mimic or inhibit the action of natural substrates, thereby modulating biochemical pathways. For instance, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, lacking the methyl and ketone groups.

    N-methylpiperazine: Similar structure but with a methyl group attached to one of the nitrogen atoms.

    2-methylpiperazine: Methyl group attached to the second carbon atom instead of the fifth.

Uniqueness

(5S)-5-methylpiperazin-2-one is unique due to the specific positioning of the methyl group and the ketone functional group, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(5S)-5-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4-2-7-5(8)3-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODLPCCEKPQWAY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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